3-Bromo-4-methoxypyridine hydrate
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Overview
Description
3-Bromo-4-methoxypyridine hydrate is an organic compound with the molecular formula C6H8BrNO2. It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 4 are substituted with bromine and methoxy groups, respectively. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Bromo-4-methoxypyridine hydrate typically involves the bromination of 4-methoxypyridine. One common method includes the use of hydrochloric acid and nitrous acid solution at low temperatures. The reaction is completed after the dropwise addition of the reagents over 1-2 hours, resulting in high yields under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the bromination, substitution, and methoxylation of p-methoxypyridine. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methoxypyridine hydrate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Bromination: Bromine and hydrochloric acid are commonly used for the bromination of 4-methoxypyridine.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines and biaryl compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
3-Bromo-4-methoxypyridine hydrate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-Bromo-4-methoxypyridine hydrate involves its interaction with various molecular targets. In coupling reactions, the compound acts as a substrate that undergoes transmetalation with palladium catalysts, leading to the formation of biaryl compounds. The bromine atom facilitates these reactions by providing a reactive site for nucleophilic substitution .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methylpyridine: Similar in structure but with a methyl group instead of a methoxy group.
4-Bromo-3-methoxypyridine: The positions of the bromine and methoxy groups are reversed.
3-Bromo-4-pyridone: Contains a hydroxyl group instead of a methoxy group
Uniqueness
3-Bromo-4-methoxypyridine hydrate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and methoxy groups allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-bromo-4-methoxypyridine;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO.H2O/c1-9-6-2-3-8-4-5(6)7;/h2-4H,1H3;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJHWANNAQKHRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1)Br.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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